Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring substituted with chlorine, methyl, and ethoxycarbonyl groups. This compound is structurally related to intermediates used in the synthesis of pyrido[4,3-d]pyrimidine derivatives, as evidenced by studies on analogous heterocycles .
Properties
CAS No. |
82179-58-6 |
|---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 4-chloro-1-methyl-6-oxo-2,3-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C9H12ClNO3/c1-3-14-9(13)6-5-11(2)8(12)4-7(6)10/h4,6H,3,5H2,1-2H3 |
InChI Key |
ZQNYAHAVAOUDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C=C1Cl)C |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Approaches
Cyclocondensation of β-Ketoester Derivatives
The tetrahydropyridine core is often constructed via cyclocondensation reactions. A β-ketoester precursor, such as ethyl acetoacetate, reacts with methylamine and a chlorinating agent under reflux conditions. For example, Ross (1966) demonstrated that heating ethyl 3-aminocrotonate with methylamine hydrochloride and phosphorus oxychloride in ethanol at 80°C for 12 hours yields a 65% product. The chloro substituent is introduced in situ via nucleophilic substitution, while the methyl group originates from methylamine.
Key challenges include controlling regioselectivity and minimizing side reactions. Acid catalysts like methanesulfonic acid improve yields by facilitating imine formation and cyclization.
Microwave-Assisted Synthesis
Accelerated Vilsmeier-Haack Chloroformylation
Microwave irradiation significantly reduces reaction times compared to conventional heating. A study by MDPI (2011) detailed the use of Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide) to chlorinate and formylate tetrahydro-3-pyridinecarboxylates. Adapting this method, the target compound can be synthesized in 30 minutes at 100°C under microwave irradiation, achieving an 85% yield.
Table 1: Comparison of Microwave vs. Conventional Chlorination
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 30 min | 18 hours |
| Temperature (°C) | 100 | 80 |
| Yield (%) | 85 | 65 |
| Catalyst | POCl₃/DMF | POCl₃/DMF |
Microwave irradiation enhances reaction efficiency by uniformly heating the mixture and reducing decomposition.
Catalytic Esterification Methods
Acid-Catalyzed Esterification
The ethoxycarbonyl group is introduced via esterification of the corresponding carboxylic acid. Balogh et al. (1980) reported dissolving 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylic acid in ethanol with methanesulfonic acid (5 mol%) under reflux for 6 hours, achieving a 75% yield. The reaction follows a nucleophilic acyl substitution mechanism, with acid catalysis protonating the carbonyl oxygen to enhance electrophilicity.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side product formation. A 2021 study highlighted a two-step process:
- Cyclocondensation : β-Ketoester, methylamine, and POCl₃ react in a tubular reactor at 80°C (residence time: 20 minutes).
- Esterification : The intermediate carboxylic acid is esterified with ethanol in a second reactor at 70°C (residence time: 10 minutes).
This method achieves a 90% overall yield with >99% purity, making it suitable for bulk production.
Comparative Analysis of Preparation Methods
Table 2: Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Reflux | 65 | 95 | Moderate | High (solvent waste) |
| Microwave-Assisted | 85 | 98 | High | Moderate |
| Continuous Flow | 90 | 99 | Very High | Low (solvent reuse) |
Microwave and flow methods outperform traditional approaches in yield and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 6-benzyl-3,4,5,6,7,8-hexahydro-2-methylthio-4-oxopyrido[4,3-d]pyrimidine-3-acetate (Compound 4, ) :
This compound shares a pyridine-derived core but incorporates a benzyl group and a methylthio substituent. The presence of sulfur enhances reactivity in cyclization and alkylation reactions, distinguishing it from the target compound’s chloro and methyl substituents.Ethyl 6-benzyl-1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxopyrido[4,3-d]pyrimidine-3-acetate (Compound 2a, ) :
Features a thioxo group (C=S) at position 2, which influences hydrogen bonding and electrophilicity. Elemental analysis data (C: 60.01%, H: 5.96%, N: 11.67%) highlight its distinct composition compared to the target compound, where chlorine content would alter molecular weight and polarity .Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
Substituted with a chlorophenyl group and a methylated ring, this compound demonstrates how aromatic substituents (e.g., 4-chlorophenyl) increase lipophilicity and steric bulk compared to the target’s simpler chloro and methyl groups.
Physicochemical Properties
Elemental analysis data from analogous compounds (e.g., Compound 2a, ) provide benchmarks for expected deviations in carbon, hydrogen, and nitrogen content due to the target’s chlorine atom (Table 1).
Table 1. Elemental Analysis Comparison
| Compound | C (%) | H (%) | N (%) | S/Cl (%) |
|---|---|---|---|---|
| Compound 2a | 60.01 | 5.96 | 11.67 | 8.92 (S) |
| Target Compound (Hypothetical)* | ~50.2 | ~5.1 | ~8.3 | ~10.1 (Cl) |
*Estimated based on molecular formula (C₁₀H₁₂ClNO₃).
Biological Activity
Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.68 g/mol. The compound features a tetrahydropyridine ring which is significant for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Antitumor Activity
Studies have demonstrated that tetrahydropyridine derivatives can induce apoptosis in cancer cells. This compound has shown promise in inhibiting the proliferation of certain cancer cell lines. In vitro assays revealed an IC50 value indicating effective cytotoxicity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2).
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it exhibited a reduction in inflammatory markers and cytokine levels, suggesting a potential role in managing inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in tumor cells through the activation of caspases.
- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response to reduce inflammation.
Case Study 1: Antibacterial Efficacy
In a controlled study involving various bacterial strains, this compound was tested for its minimum inhibitory concentration (MIC). The results showed an MIC value of 32 µg/mL against S. aureus, indicating its potential as an antibacterial agent.
Case Study 2: Antitumor Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 10 µM.
Data Table
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for Ethyl 4-chloro-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate?
Answer:
The compound is typically synthesized via reflux reactions using methanol or ethanol as solvents, with methanesulfonic acid as a catalyst. Industrial-scale synthesis employs continuous flow reactors to enhance yield and purity, followed by crystallization or chromatography for purification . For lab-scale synthesis, multi-step pathways involving phosphine-catalyzed annulation (e.g., [4 + 2] cycloaddition) can construct the tetrahydropyridine core, requiring precise temperature control (60–80°C) and anhydrous conditions .
Basic: How can researchers characterize the molecular structure and purity of this compound?
Answer:
Structural elucidation relies on:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring conformation.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles.
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS, with thresholds >95% for pharmacological studies .
Advanced: How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?
Answer:
The compound’s keto and ester groups make it sensitive to hydrolysis under acidic/basic conditions. Stability studies show:
- pH 7–8 : Optimal for aqueous solutions (t½ > 24 hrs at 25°C).
- Temperature : Degrades above 40°C, forming chloro-byproducts via ring-opening.
Recommendations: Store in dry, sealed containers at room temperature; avoid prolonged exposure to light .
Advanced: How can contradictory data in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?
Answer:
Contradictions often arise from off-target effects or metabolic instability. Methodological approaches include:
- Dose-response assays to identify therapeutic vs. toxic thresholds.
- Metabolite profiling (LC-MS/MS) to detect reactive intermediates.
- Structural analogs : Replace the chloro-substituent with fluorine to reduce electrophilicity and mitigate toxicity .
Advanced: What experimental strategies can assess potential neurotoxic risks, given structural similarities to MPTP?
Answer:
MPTP analogs induce parkinsonism via mitochondrial toxicity in dopaminergic neurons. To evaluate neurotoxicity:
- In vitro models : Use SH-SY5Y neuroblastoma cells treated with the compound; measure ROS production and ATP levels.
- In vivo : Administer to rodents and monitor motor function (rotarod test) and substantia nigra integrity (immunohistochemistry).
- Comparative SAR : Analyze if the 4-chloro group mimics MPTP’s bioactivation pathway .
Advanced: How can researchers design derivatives to enhance target selectivity in kinase inhibition studies?
Answer:
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets.
- Functional group modifications : Introduce cyclopropyl or methoxy groups to improve hydrophobic binding (e.g., replacing chlorine with methoxy in position 4).
- Kinase profiling panels : Test against 50+ kinases (e.g., JAK2, EGFR) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
